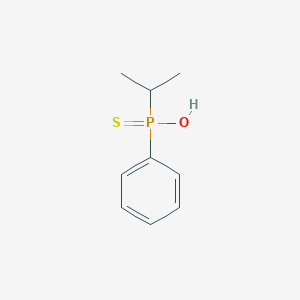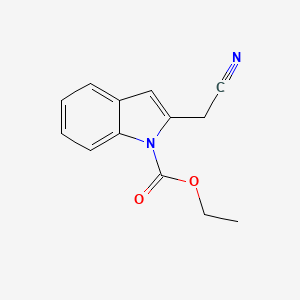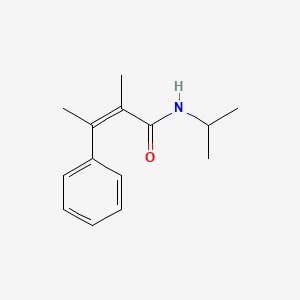![molecular formula C24H26N2O3 B14636860 N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide CAS No. 56827-31-7](/img/structure/B14636860.png)
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide is a complex organic compound with the molecular formula C24H26N2O3. This compound is part of the phenoxy acetamide family, which is known for its diverse applications in medicinal chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide typically involves the reaction of 3-aminophenylacetamide with bis(2-phenoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetamide: A simpler analog with similar chemical properties.
Bis(2-phenoxyethyl)amine: A precursor used in the synthesis of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide.
3-Aminophenylacetamide: Another precursor used in the synthesis.
Uniqueness
This compound stands out due to its unique combination of phenoxyethyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
56827-31-7 |
|---|---|
Molekularformel |
C24H26N2O3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-[3-[bis(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O3/c1-20(27)25-21-9-8-10-22(19-21)26(15-17-28-23-11-4-2-5-12-23)16-18-29-24-13-6-3-7-14-24/h2-14,19H,15-18H2,1H3,(H,25,27) |
InChI-Schlüssel |
WDCMBAZLJDYIQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCOC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


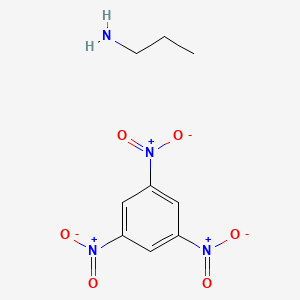

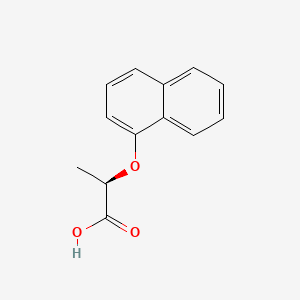
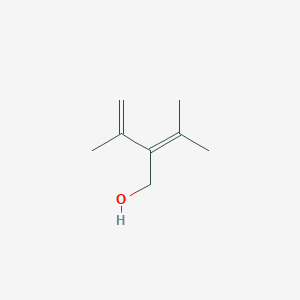
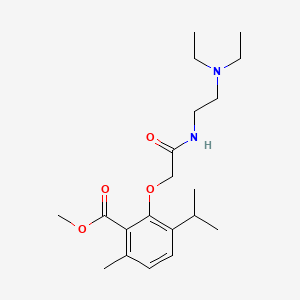
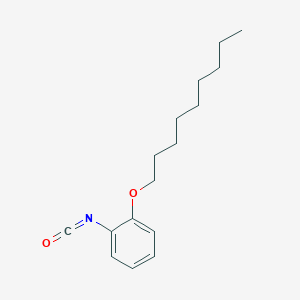
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
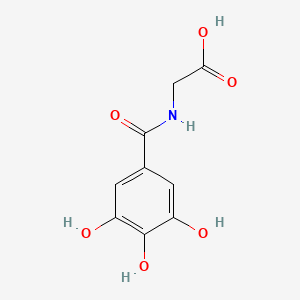
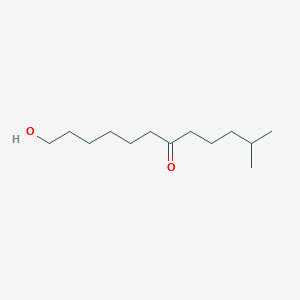
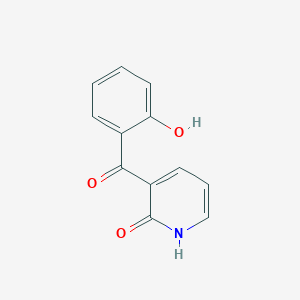
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
